molecular formula C9H5NO2 B13113350 3-oxo-3H-indole-2-carbaldehyde

3-oxo-3H-indole-2-carbaldehyde

Cat. No.: B13113350
M. Wt: 159.14 g/mol
InChI Key: MDJJLDUMINHMCB-UHFFFAOYSA-N
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Description

3-oxo-3H-indole-2-carbaldehyde (CAS 90483-94-6) is a versatile indole-based building block with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . Its structure, which features both an aldehyde and a ketone functional group on the indole scaffold, makes it a valuable precursor in organic synthesis and medicinal chemistry research. Indole derivatives are recognized as privileged structures in drug discovery due to their presence in numerous natural products and pharmaceuticals, and they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is particularly useful for constructing complex molecules. It can be used in condensation reactions, such as the formation of Schiff bases, which are a class of compounds known for their diverse biological applications . The reactivity of the aldehyde group allows researchers to easily incorporate this indole core into larger, more complex structures for screening and development. Its primary research value lies in its role as a synthetic intermediate for the creation of novel compounds with potential pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

3-oxoindole-2-carbaldehyde

InChI

InChI=1S/C9H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

MDJJLDUMINHMCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C=O

Origin of Product

United States

Contextual Significance Within the Indole and Oxindole Chemical Space

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netorganic-chemistry.org Its functionalization provides a pathway to a vast array of molecular architectures. The introduction of an oxo group at the C3 position to form an oxindole (B195798) dramatically alters the electronic properties and reactivity of the heterocyclic ring. nih.gov Oxindoles themselves are key components in many pharmaceuticals and natural products. rsc.orgdergipark.org.tr

The further incorporation of a carbaldehyde (formyl) group at the C2 position, creating 3-oxo-3H-indole-2-carbaldehyde, adds another layer of synthetic versatility. This substitution pattern is less common than the well-studied indole-3-carbaldehydes but is of growing importance. orgsyn.orgscirp.org The presence of both an electrophilic aldehyde and a ketone within the oxindole framework makes it a valuable building block for the synthesis of complex heterocyclic systems. researchgate.netresearchgate.net

Architectural Features and Primary Reactive Sites of the 3 Oxo 3h Indole 2 Carbaldehyde Core

The structure of 3-oxo-3H-indole-2-carbaldehyde is characterized by a planar bicyclic system. The key architectural features are the electron-withdrawing ketone at the C3 position and the aldehyde at the C2 position. This arrangement creates a molecule with multiple reactive sites, making it a versatile synthon in organic synthesis.

The primary reactive sites include:

The Aldehyde Group: The C2-formyl group is a classic electrophilic site, susceptible to nucleophilic attack. This allows for a wide range of transformations, including condensations, reductions, and additions, providing a handle for further molecular elaboration. semanticscholar.org

The Ketone Group: The C3-carbonyl group is another electrophilic center. Its reactivity is influenced by the adjacent aromatic ring and the lactam functionality. Nucleophilic addition to this ketone is a common strategy for introducing substituents at the C3 position of the oxindole (B195798) core. nih.gov

The N-H Group: The nitrogen atom of the indole (B1671886) ring is a nucleophilic site and can be deprotonated to form an anion. This site can be alkylated or acylated to introduce a variety of substituents.

The Aromatic Ring: The benzene (B151609) portion of the indole nucleus can undergo electrophilic aromatic substitution, although the reactivity is influenced by the deactivating nature of the oxo and formyl groups.

Overview of Principal Academic Research Trajectories for the Chemical Compound

Strategies for the Construction of the Indole-2-carbaldehyde Moiety

The introduction of a carbaldehyde group at the C2 position of the 3-oxoindole core is a crucial step in the synthesis of the target molecule. Methodologies to achieve this transformation primarily involve direct formylation reactions or the oxidation of a pre-existing methyl group.

Direct Formylation and Carboxaldehyde Generation Routes

Direct formylation of the 3-oxoindole scaffold presents a straightforward approach to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). organic-chemistry.org

Recent studies have demonstrated the application of the Vilsmeier-Haack reaction on oxindole derivatives. For instance, a series of 2-halo-3-formylindoles were synthesized via a Vilsmeier-Haack haloformylation reaction of N-Boc-oxindole with POCl3 or POBr3 and DMF, notable for being catalyst- and solvent-free. researchgate.net This highlights a move towards more sustainable and efficient synthetic protocols. While indole (B1671886) itself readily undergoes formylation at the C3 position, strategic protection of the indole nitrogen and optimization of reaction conditions can direct formylation to the C2 position. bhu.ac.in An electrochemically mediated Vilsmeier-Haack formylation has also been reported as a key step in the total synthesis of notoamide N, showcasing the adaptability of this classic reaction. thieme-connect.com

Alternative carboxaldehyde generation routes include the reduction of corresponding carboxylic acid derivatives. For example, indole-2-carboxylic acid or its ester can serve as a precursor. orgsyn.org The ester can be reduced to indole-2-methanol using a reducing agent like lithium aluminum hydride, which is then oxidized to the aldehyde. orgsyn.org

Table 1: Comparison of Direct Formylation Methods for Indole Derivatives

Method Reagents Key Features Reference
Vilsmeier-Haack Reaction DMF, POCl3/POBr3 Formylation of electron-rich arenes; can be performed catalyst- and solvent-free. organic-chemistry.orgresearchgate.net
Electrochemical Vilsmeier-Haack Electrochemically generated reagent Offers alternative activation method. thieme-connect.com

Oxidation-Based Approaches for Aldehyde Functionalization

An alternative and widely employed strategy for introducing the 2-carbaldehyde group is the oxidation of a 2-methyl substituted 3-oxoindole. This two-step approach involves the initial synthesis of the 2-methyl-3-oxoindole core, followed by a selective oxidation of the methyl group to an aldehyde.

Various oxidizing agents have been utilized for this transformation. Historically, potassium permanganate (B83412) in acetone (B3395972) was used, though often with poor yields. derpharmachemica.com A significant improvement was achieved by using activated manganese dioxide (MnO2), which has become a more common reagent for this oxidation. derpharmachemica.com Other methods for the synthesis of indole-2-carbaldehydes include the oxidation of 2-hydroxymethylindole. derpharmachemica.com This precursor can be obtained by the reduction of ethyl indole-2-carboxylate.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or other side reactions. The development of milder and more selective oxidation methods remains an active area of research.

Table 2: Oxidation Methods for the Synthesis of Indole-2-carbaldehydes

Starting Material Oxidizing Agent Product Reference
2-Hydroxymethylindole Potassium permanganate Indole-2-carbaldehyde derpharmachemica.com
2-Hydroxymethylindole Activated manganese dioxide Indole-2-carbaldehyde derpharmachemica.com
2-Methylindole Various Indole-2-carbaldehyde ontosight.ai

Synthetic Routes to the 3-oxoindole Scaffold

The 3-oxoindole, or oxindole, core is a privileged scaffold in medicinal chemistry. Its synthesis has been accomplished through a variety of elegant and efficient methods, including classical cyclization and rearrangement reactions, as well as modern transition metal-catalyzed and photochemical approaches.

Cyclization and Rearrangement Reactions Leading to Oxindole Formation

Classical approaches to the oxindole skeleton often involve intramolecular cyclization reactions. One of the earliest reported methods involved the reduction of isatin (B1672199). rsc.org More contemporary methods focus on the cyclization of suitably substituted anilide precursors. For example, the cyclization of α-chloroacetanilides can yield oxindoles. organic-chemistry.org

Rearrangement reactions also provide a powerful tool for the construction of the oxindole core. A notable example is the semi-pinacol rearrangement. In the biosynthesis of notoamides, a flavin-dependent monooxygenase catalyzes an epoxidation followed by a semi-pinacol rearrangement to form the spiro-oxindole moiety. nih.gov The Saucy-Marbet Claisen rearrangement of propargyl substituted indoles has been developed as a catalytic asymmetric method to generate chiral oxindoles. nih.gov Additionally, an unprecedented LDA-mediated rearrangement of spirocyclic oxindoles has been described, leading to new cyclohexadienyl ring-substituted oxindoles. sci-hub.box

Transition Metal-Catalyzed Methods for Oxindole Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxindoles. acs.org Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com One of the most significant contributions is the palladium-catalyzed α-arylation of amides, which provides a mild and high-yielding route to oxindoles. organic-chemistry.orgorganic-chemistry.org Catalysts composed of Pd(OAc)2 with ligands such as PCy3 or sterically hindered N-heterocyclic carbenes have been shown to significantly accelerate these reactions, even allowing for the use of aryl chlorides as substrates. organic-chemistry.org

Palladium catalysis has also been employed in the intramolecular amination for the synthesis of oxindole derivatives, tolerating various functional groups. rsc.org Furthermore, palladium-catalyzed aromatic C–H functionalization followed by intramolecular alkenylation of N-cinnamoylanilines offers a direct synthesis of 3-alkylideneoxindoles. rsc.orgresearchgate.net Other transition metals like rhodium, copper, and nickel have also been utilized in domino reactions to construct the oxindole scaffold. acs.org For instance, rhodium(III)-catalysis has been used for the synthesis of 3-amidoindoles. mdpi.com

Table 3: Examples of Transition Metal-Catalyzed Oxindole Synthesis

Catalyst System Reaction Type Substrates Reference
Pd(OAc)2 / PCy3 or NHC Amide α-Arylation α-Haloanilides, Aryl halides organic-chemistry.orgorganic-chemistry.org
PdCl2(MeCN)2 / AgOCOCF3 C-H Alkenylation N-cinnamoylanilines rsc.org
Palladium(0) / Diphosphine Amidative Cyclization 2-(Alkynyl)aryl isocyanates, Amides acs.org
Rhodium(III) C-H Activation Alkenylamines, Diazo compounds mdpi.com

Photochemical and Green Chemistry Approaches for Oxindole Core Formation

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. sjp.ac.lk Photochemical reactions and green chemistry principles have been successfully applied to the synthesis of the oxindole core. sjp.ac.lk

Photochemical methods offer a metal-free alternative for the synthesis of 3-functionalized oxindoles. bohrium.com These reactions often proceed via radical-induced cascade cyclization of N-arylacrylamides under mild conditions. acs.org For example, a metal-free and photocatalyst-free C-H activation method has been developed for the synthesis of 3-functionalized oxindoles. bohrium.com Another approach involves a photochemical reaction for the radical addition and cascade cyclization of N-arylacrylamides using alkanes as a source of alkyl radicals. acs.org Photochemical deracemization using a chiral benzophenone (B1666685) catalyst has also been employed to obtain enantiomerically enriched 3-substituted oxindoles. chemistryviews.org

Green chemistry approaches focus on minimizing waste, using safer solvents, and reducing energy consumption. sjp.ac.lk The use of green solvents like water, deep eutectic solvents, and ionic liquids has gained traction in oxindole synthesis. sjp.ac.lk Microwave irradiation and visible-light irradiation are also employed as green techniques to accelerate reactions and reduce environmental impact. sjp.ac.lk For instance, a solvent-free, microwave-assisted Knoevenagel condensation of oxindole with aromatic aldehydes has been developed. ajgreenchem.com These methods align with the principles of sustainable chemistry, offering efficient and environmentally benign pathways to the valuable oxindole scaffold. bohrium.com

Convergent Synthesis Strategies for the this compound Framework

Cycloaddition Reactions

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic and heterocyclic systems by joining two or more unsaturated molecules. bohrium.com Various cycloaddition strategies have been employed to build complex scaffolds based on the indole core.

[3+2] Cycloaddition: This approach involves the reaction of a three-atom component with a two-atom component. Nickel-catalyzed formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes has been shown to produce cyclopenta[b]indoles with high regioselectivity and diastereoselectivity. mdpi.com More relevant to the 3-oxo-indole core, isatogens (3-oxo-3H-indoles) can undergo [3+2] cycloaddition reactions with functionalized alkenes, providing a direct route to complex pyrrolidine-fused indolin-3-ones. researchgate.net This strategy is highly convergent, as the isatogen (B1215777) core and the alkene partner can be synthesized separately with various functionalities before being combined.

[4+2] Cycloaddition (Diels-Alder Reaction): In these reactions, the indole nucleus can act as the diene component. Iodine-catalyzed [4+2] annulation of indoles with β-formyl ketones represents a regioselective pathway to carbazole (B46965) derivatives. nih.gov While this builds a different ring system, it demonstrates the utility of the indole C2-C3 double bond in convergent cycloadditions. researchgate.net

[4+3] Cycloaddition: These reactions have been used to construct the seven-membered ring of cyclohepta[b]indoles, which are present in numerous bioactive alkaloids. nih.gov Typically, a 2-vinylindole (the 4-atom component) reacts with an in-situ generated oxyallyl cation (the 3-atom component) in a dearomative process. acs.org This highlights a sophisticated convergent approach where the indole framework is pre-functionalized before the key ring-forming cycloaddition.

Reductive Cyclization of ortho-Nitroaryl Precursors

One of the most robust and convergent methods for forming the indole ring itself is the reductive cyclization of ortho-substituted nitroarenes. This strategy involves preparing a substituted benzene (B151609) ring precursor which, upon reduction of the nitro group, cyclizes to form the heterocyclic ring.

This approach is highly modular; the final substitution pattern of the indole is determined by the substituents on the starting nitroarene. For instance, the reaction of o-nitrostyrenes with reducing agents like diborane (B8814927) (B₂pin₂) or titanium(III) chloride provides a mild and efficient route to a wide range of substituted indoles. acs.org The nitro group is reduced in situ to a nitroso or amino group, which then undergoes cyclization. This method can be adapted to produce 3H-indoles and N-hydroxyindoles, which are direct precursors or analogues of the 3-oxo-3H-indole core. acs.orgresearchgate.net

Table 1: Overview of Convergent Synthetic Strategies

Strategy Key Reactants Product Type Key Features
[3+2] Cycloaddition Isatogen + Alkene Pyrrolidine-fused indolin-3-one Direct, convergent access to complex spiro or fused systems. researchgate.net
[4+2] Cycloaddition Indole + Dienophile Carbazole / Tetrahydrocarbazole Atom-economical construction of fused polycyclic systems. bohrium.comnih.gov
Reductive Cyclization o-Nitrostyrene Substituted Indole / 3H-Indole Highly modular; final substitution is controlled by the precursor design. acs.orgacs.org
Annulation Nitrosoarene + Alkynone 3-Aroylindole Metal-free C-C and C-N bond formation. researchgate.net

Regioselective and Stereoselective Considerations in Synthesis

Controlling regioselectivity (where reactions occur on a molecule) and stereoselectivity (the three-dimensional arrangement of the product) is paramount in modern organic synthesis for constructing complex molecules with defined properties.

Regioselectivity

For the synthesis of this compound, achieving the specific substitution pattern—an oxo group at C3 and a carbaldehyde at C2—is a significant regiochemical challenge.

Precursor-Directed Synthesis: The most effective method for ensuring regiochemical purity is to construct an acyclic precursor where the desired functionalities are already in place relative to one another. The cyclization of specifically substituted o-nitroaryl compounds is a prime example. For instance, the synthesis of 2,3-disubstituted indoles from β,β-disubstituted o-nitrostyrenes proceeds via a domino reduction/cyclization/migration process, where the final substitution pattern is dictated by the starting material. acs.org A hypothetical synthesis of the target molecule would likely involve the cyclization of a precursor such as a 2-nitrobenzoyl derivative containing the latent aldehyde function.

Directed Lithiation: The use of directed ortho-metalation or sequential lithiation is a powerful tool for regiocontrol. As demonstrated in thiophene (B33073) chemistry, successive chemo- and regioselective lithiations followed by quenching with different electrophiles allow for the synthesis of complex tetra-substituted heterocycles in a controlled manner. mdpi.com This principle could be applied to a protected indole or aniline (B41778) precursor to introduce the required groups at the correct positions before a final cyclization or oxidation step.

Inherent Reactivity and Catalyst Control: The indole nucleus typically undergoes electrophilic substitution preferentially at the C3 position. Therefore, direct formylation of a 3-oxo-indole at the C2 position is challenging. Such a transformation would likely require advanced catalytic systems or the use of a blocking group at the N1 position to modulate the electronic properties and reactivity of the heterocyclic ring.

Stereoselectivity

While this compound itself is an achiral molecule, stereoselectivity becomes crucial in the synthesis of its substituted derivatives, many of which possess chiral centers and have significant biological activity. Methodologies developed for related indolin-3-one scaffolds provide a clear blueprint for achieving stereocontrol.

Diastereoselectivity: Many synthetic routes to substituted indolin-3-ones exhibit high levels of diastereoselectivity. For example, the cyclopropanation of aza-aurones (related to indolin-3-ones) with tosylhydrazones affords 2-spirocyclopropyl-indolin-3-ones with good to excellent diastereoselectivity. rsc.org Similarly, cycloaddition reactions often favor the formation of one diastereomer over others due to specific transition state geometries, as seen in the nickel-catalyzed [3+2] cycloaddition to form endo cycloadducts. mdpi.com

Enantioselectivity: The catalytic asymmetric synthesis of indolin-3-one derivatives has seen significant advances. Chiral catalysts are used to create a chiral environment that favors the formation of one enantiomer of the product. Key strategies include:

Chiral Brønsted Acid Catalysis: Used in asymmetric Mannich reactions with 2-aryl-3H-indol-3-ones (cyclic ketimines) to produce chiral C2-tertiary indolin-3-ones with high enantioselectivity. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been used to catalyze the reaction of vinyl enolates with cyclic ketimines, leading to chiral N-fused tricyclic indolin-3-ones with excellent enantioselectivity (up to 99% ee). rsc.org

Gold Catalysis: Gold(I)-catalyzed cascade cyclization of azido-alkynes has been developed for the stereoselective synthesis of spirocyclic indolin-3-ones, affording products as a single stereoisomer. chemrxiv.org

Table 2: Examples of Regio- and Stereocontrol in the Synthesis of Indolin-3-one Scaffolds

Control Type Method Substrate/Reactants Outcome/Selectivity
Regioselectivity Reductive Cyclization Substituted o-Nitrostyrene Product substitution pattern determined by precursor. acs.org
Regioselectivity Directed Lithiation Heterocyclic Precursor + Electrophiles Stepwise, position-specific functionalization. mdpi.com
Diastereoselectivity Cyclopropanation Aza-aurone + Tosylhydrazone High diastereoselectivity for spirocyclopropyl derivatives. rsc.org
Enantioselectivity Chiral Brønsted Acid Catalysis 2-Aryl-3H-indol-3-one + Nucleophile Highly enantioselective Mannich reaction. rsc.org
Enantioselectivity Chiral NHC Catalysis Cyclic Ketimine + Vinyl Enolate Excellent enantioselectivity for N-fused indolin-3-ones. rsc.org
Stereoselectivity Gold(I)-Catalyzed Cascade Azido-alkyne Formation of a single stereoisomer of spirocyclic indolin-3-ones. chemrxiv.org

Transformations at the Carbaldehyde Functionality

The aldehyde group at the C2 position of the indole ring is a primary site for a variety of chemical transformations, ranging from condensations with nitrogen-based nucleophiles to sophisticated carbon-carbon bond-forming reactions and redox chemistry.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the carbaldehyde group in this compound makes it highly susceptible to condensation reactions with a wide array of nitrogen-containing nucleophiles. These reactions are fundamental in the synthesis of a diverse range of derivatives, most notably Schiff bases and hydrazones, which are scaffolds of significant interest in medicinal chemistry.

The reaction with primary amines leads to the formation of the corresponding imines, also known as Schiff bases. This transformation is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

A particularly well-explored area is the reaction with various hydrazides and substituted hydrazines to yield hydrazones. For instance, the condensation of this compound and its analogs with arylhydrazines is a key step in the synthesis of compounds investigated as potential inhibitors of beta-amyloid (Aβ) aggregation, a process implicated in Alzheimer's disease. nih.gov The synthesis of these indole-3-carbaldehyde hydrazones is often achieved by reacting the R-substituted indole-3-carbaldehyde with an arylhydrazine at room temperature. nih.gov Similarly, isatin, a structurally related compound, can be condensed with benzhydrazide. nih.gov

The formation of semicarbazones through reaction with semicarbazide (B1199961) represents another important transformation, yielding crystalline derivatives that can be useful for characterization and have their own biological activity profiles.

NucleophileProduct TypeSignificance
Primary AminesSchiff Base (Imine)Synthesis of diverse organic scaffolds
Hydrazides/HydrazinesHydrazoneKey intermediates for bioactive molecules, including potential antiamyloidogenic agents
SemicarbazideSemicarbazoneCrystalline derivatives for characterization and potential biological activity

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound also serves as a handle for constructing new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. Reactions such as the Knoevenagel condensation and Michael additions expand the molecular complexity and allow for the introduction of a wide variety of functional groups.

In a Knoevenagel condensation, the aldehyde reacts with active methylene (B1212753) compounds in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond, providing access to α,β-unsaturated systems. These products are valuable intermediates for further synthetic manipulations.

While direct Michael additions to the aldehyde are not typical, the α,β-unsaturated products derived from Knoevenagel condensations are excellent Michael acceptors. This allows for the subsequent addition of nucleophiles in a conjugate fashion, further elaborating the molecular framework.

Redox Chemistry and Reductions of the Aldehyde Group

The aldehyde group can undergo both reduction and oxidation, offering pathways to other important functional groups. The reduction of the carbaldehyde to a primary alcohol is a common transformation, typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This reaction converts the aldehyde into a hydroxymethyl group, which can then be used in a variety of other synthetic operations.

Conversely, the oxidation of the aldehyde group would yield a carboxylic acid. This transformation can be accomplished using various oxidizing agents. The resulting indole-2-carboxylic acid derivative is a valuable building block for the synthesis of more complex molecules.

Reactivity of the 3-oxo Moiety

The carbonyl group at the 3-position of the indole ring, often referred to as a keto moiety, imparts another layer of reactivity to the molecule, including the potential for tautomerism and reactions characteristic of ketones.

Reactions Involving the Carbonyl Group at Position 3

The carbonyl group at the C3 position is susceptible to nucleophilic attack, similar to other ketones. This allows for a range of reactions that can modify the indole core. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols.

Furthermore, the 3-oxo group can participate in condensation reactions, particularly with active methylene compounds, under appropriate conditions. The carbonyl groups of the related 3-indolinone (B1200548) or isatin scaffolds are known to be beneficial for certain biological activities. Current time information in Bangalore, IN.

Reactions of the Indole Nucleus

The reactivity of the indole nucleus in this compound is characterized by the interplay of its constituent functional groups. The electron-withdrawing nature of the 3-oxo group significantly influences the chemical behavior of both the aromatic system and the indole nitrogen.

Electrophilic and Nucleophilic Processes on the Aromatic System

The indole framework's reactivity towards electrophiles is generally high, but the substitution pattern is heavily influenced by the existing substituents. arkat-usa.org The presence of electron-withdrawing groups, such as the ketone at the C3 position in the target molecule, tends to decrease the nucleophilic reactivity of the C3 position. arkat-usa.org In related indole systems, such as 5,7-dimethoxyindoles, electrophilic substitution is directed to the C4 position due to the strongly activating methoxy (B1213986) groups. arkat-usa.org However, for indoles bearing electron-withdrawing groups at the 2- or 3-position, the heterocyclic ring is deactivated, making the benzene ring more susceptible to electrophilic attack, although specific examples for this compound are not prevalent.

Conversely, indoles that are substituted at the 2- or 3-position with electron-withdrawing groups are known to undergo nucleophilic addition reactions. researchgate.net An approach for the synthesis of tryptamines involves the oxidation of the indole ring of indole-3-carbaldehyde, although this method has historically used toxic thallium reagents. google.com Classical Fenton chemistry has also been applied, but it often results in a lack of selectivity, leading to mixed oxidation at positions 4, 5, 6, and 7 of the indole ring. google.com

Derivatization at the Indole Nitrogen (N-H)

The derivatization of the indole nitrogen (N-H) is a common strategy in indole chemistry. N-alkylation can be challenging due to the competing alkylation reaction at the C3 position, which is typically more nucleophilic. organic-chemistry.org However, the presence of the 3-oxo group in the target molecule deactivates the C3 position, potentially favoring N-alkylation. General methods for N-alkylation involve reacting the indole with a suitable alkylating agent, like an iodoalkane or alkyl sulfate, in a polar solvent such as DMF in the presence of a base. google.com For instance, N-alkylation of isatin, a structurally related compound featuring a 2-oxoindolin-3-ylidene core, has been shown to influence the biological activity of its derivatives. nih.gov In one study, N-alkylation of an isatin moiety with a propyl group was achieved, yielding N'-(2-Oxo-1-propylindolin-3-ylidene)-1H-indole-3-carbohydrazide. nih.gov Another approach uses quaternary ammonium (B1175870) salts as safe and easy-to-handle reagents for the monoselective N-alkylation of NH indoles. organic-chemistry.org

Cascade and Domino Reactions Incorporating the this compound Scaffold

Cascade and domino reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining multiple bond-forming transformations. researchgate.net The this compound scaffold and its derivatives, particularly 3-ylideneoxindoles, are excellent substrates for such reactions.

These reactions often proceed through a sequence of steps, such as Knoevenagel condensation followed by a Michael addition or a Friedel-Crafts reaction. rsc.org For example, a domino reaction of 3-ylideneoxindoles with in situ-generated α-aryldiazomethanes provides access to 3-spirocyclopropyl-2-oxindole scaffolds. acs.org Another notable cascade reaction involves the synthesis of indolofuroquinoxalines directly from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, a derivative of the target molecule, under neutral or mildly acidic conditions. aurigeneservices.com This method avoids the use of harsh reagents like POCl3 and strong alkali. aurigeneservices.com

ReactantsReaction TypeKey IntermediatesProduct ScaffoldReference
3-Ylideneoxindoles, α-AryldiazomethanesDomino ReactionDiazomethane adduct3-Spirocyclopropyl-2-oxindole acs.org
Methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, o-PhenylenediaminesCascade ReactionSchiff base/enamineIndolofuroquinoxaline aurigeneservices.com
Indoles, Aldehydes, Active Methylene CompoundsCascade ReactionKnoevenagel adduct, Michael adduct3-Substituted Indoles rsc.org

Detailed Mechanistic Postulations for Key Transformations

Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and expanding their scope.

A plausible mechanism for the base-catalyzed synthesis of 3-substituted indoles begins with a Knoevenagel condensation between an aldehyde and an active methylene compound. rsc.org This is followed by a Michael addition of the indole nucleophile to the resulting electron-deficient alkene. rsc.org

In the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from ortho-nitrochalcones, the proposed cascade mechanism is initiated by a Michael addition of a cyanide anion to the chalcone. mdpi.com This is followed by a cascade cyclization that is mechanistically related to the Baeyer–Drewson reaction, ultimately forming the 3-oxoindole core. mdpi.com

Derivatization and Analog Synthesis Utilizing the 3 Oxo 3h Indole 2 Carbaldehyde Scaffold

Synthesis of Substituted 3-oxo-3H-indole-2-carbaldehyde Derivatives

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to develop new therapeutic agents. Substitutions on the indole (B1671886) ring, alterations to the carbaldehyde group, and changes at the 3-oxo position can significantly influence the molecule's properties.

Modifications on the Indole Ring System

The indole ring system of this compound is a prime target for substitution to modulate the electronic and steric properties of the molecule. Common modifications include the introduction of various substituents onto the benzene (B151609) portion of the indole nucleus.

One of the primary methods for modifying the indole ring is through electrophilic aromatic substitution. The electron-rich nature of the indole ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation. For instance, the introduction of halogens (F, Cl, Br, I) at various positions of the benzene ring can alter the lipophilicity and metabolic stability of the resulting derivatives.

N-alkylation and N-acylation of the indole nitrogen are also common strategies. These reactions not only serve to protect the nitrogen during subsequent synthetic steps but can also introduce functional groups that may be crucial for biological activity. ekb.eg A variety of alkyl and acyl groups can be introduced, leading to a diverse library of N-substituted derivatives. ekb.eg

Table 1: Examples of Indole Ring Modifications and Resulting Derivatives

Starting MaterialReagents and ConditionsModificationProduct
IndoleVilsmeier-Haack reaction (POCl₃/DMF)Formylation at C3Indole-3-carboxaldehyde (B46971)
2-Nitrotoluene derivativesFe, Acetic AcidReductive cyclizationSubstituted indoles
Substituted IndolesVilsmeier-Haack reactionFormylationSubstituted indole-3-carboxaldehydes sioc-journal.cn
Indole-3-carboxaldehydeAlkyl/Aryl halides, BaseN-Alkylation/N-ArylationN-substituted indole-3-carboxaldehydes

Functionalization of the Carbaldehyde Group

The carbaldehyde group at the 2-position of the 3-oxo-3H-indole scaffold is a highly reactive functional group that readily participates in a variety of chemical transformations. This allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Condensation reactions are a cornerstone of carbaldehyde functionalization. The aldehyde can react with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. This approach has been used to conjugate indole-3-carboxaldehyde with various aryl amines. researchgate.net Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems. scirp.org These reactions are often catalyzed by bases like piperidine (B6355638) or L-proline. scirp.orgrsc.org

The aldehyde can also undergo oxidation to the corresponding carboxylic acid or reduction to a primary alcohol. Furthermore, it can participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Table 2: Reactions Involving the Carbaldehyde Group of Indole Derivatives

Reaction TypeReagentsResulting Functional Group/StructureReference
Schiff Base FormationPrimary AminesImine researchgate.net
Knoevenagel CondensationActive Methylene Compounds (e.g., malononitrile, cyanoacetamide)α,β-Unsaturated Nitrile/Amide scirp.org
Wittig ReactionPhosphonium YlidesAlkene researchgate.net
Henry ReactionNitromethaneβ-Nitroalcohol wikipedia.org
OxidationOxidizing Agents (e.g., KMnO₄)Carboxylic Acid
ReductionReducing Agents (e.g., NaBH₄)Primary Alcohol

Variations at the 3-oxo Position

The 3-oxo group, also known as a ketone, is another key site for chemical modification within the scaffold. Its carbonyl character allows for a range of nucleophilic addition and condensation reactions.

One common transformation is the reaction with hydrazines to form hydrazones. These can be further cyclized to generate fused pyrazole (B372694) ring systems. Similarly, reaction with hydroxylamine (B1172632) yields oximes. The ketone can also be a site for the introduction of spirocyclic systems through reactions with bis-nucleophiles.

Construction of Fused and Spirocyclic Systems Incorporating the Oxoindole Core

The rigid and three-dimensional architectures of fused and spirocyclic systems are of great interest in drug discovery due to their potential for high-affinity binding to biological targets. The this compound scaffold is an excellent starting point for the synthesis of such complex structures.

Fused heterocyclic systems can be constructed by annulation reactions involving both the 3-oxo group and the carbaldehyde function. For example, a reaction with a dinucleophile can lead to the formation of a new ring fused to the indole core.

Spirocyclic oxindoles are a particularly important class of compounds, and their synthesis often involves the 3-position of the oxoindole ring. rsc.org One common strategy is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an isatin (B1672199) derivative and an amino acid, with a dipolarophile. arkat-usa.orgnih.gov This leads to the formation of spiro-pyrrolidine-oxindole systems. These reactions can often be performed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically enriched products. nih.gov Another approach involves the Michael addition of a nucleophile to a 3-ylideneoxindole, followed by an intramolecular cyclization. rsc.org

The development of novel spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds has been shown to yield chemically stable inhibitors of the MDM2–p53 interaction, which are not prone to the epimerization observed in the isomeric spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold. acs.org

Table 3: Synthetic Strategies for Fused and Spirocyclic Oxoindoles

Reaction TypeKey Intermediates/ReagentsResulting SystemReference
1,3-Dipolar CycloadditionIsatin, Amino Acid (e.g., sarcosine), DipolarophileSpiro-pyrrolidine-oxindole arkat-usa.orgnih.gov
Michael Addition/Cyclization3-Ylideneoxindole, NucleophileSpirocyclic oxindole (B195798) rsc.org
Tandem Michael Addition/Wittig ReactionTriphenylphosphine, Acetylenic diesters, 3-Chloroindole-2-carbaldehydePyrrolo[1,2-a]indoles researchgate.net
Multicomponent ReactionIsatin, Sarcosine, 1-Methyl-3,5-bis[(E)-arylidene]piperidin-4-onesDispiro[3H-indole-3,2´-pyrrolidine-3´,3״-piperidine]-2(1H),4״-dione arkat-usa.org

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The synthesis of a diverse library of derivatives based on the this compound scaffold allows for the systematic exploration of structure-reactivity relationships. By correlating the structural features of the synthesized compounds with their chemical reactivity and, subsequently, their biological activity, researchers can gain valuable insights for the design of more potent and selective molecules.

For example, the introduction of electron-withdrawing or electron-donating groups on the indole ring can significantly impact the reactivity of both the carbaldehyde and the 3-oxo group. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease their reactivity.

The steric bulk of substituents can also play a crucial role. Large, bulky groups near the reactive centers can hinder the approach of reagents, leading to lower reaction rates or altered regioselectivity. Understanding these electronic and steric effects is fundamental to predicting the outcome of synthetic transformations and to rationally designing molecules with desired properties.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and stereochemistry of 3-oxo-3H-indole-2-carbaldehyde. Both ¹H and ¹³C NMR, along with two-dimensional experiments, provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the N-H proton, and the four aromatic protons on the benzene (B151609) ring. The aldehyde proton (CHO) is characteristically found at a highly deshielded chemical shift, typically in the range of δ 9.5-10.5 ppm. The N-H proton of the indolinone ring would appear as a broad singlet, with its chemical shift being solvent-dependent. The four aromatic protons (H-4, H-5, H-6, and H-7) would resonate in the aromatic region (δ 7.0-8.0 ppm), exhibiting splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. Two carbonyl carbon signals are expected: one for the C3 ketone and another for the C2 aldehyde. The ketonic carbonyl (C=O) at the C-3 position is anticipated to resonate at approximately δ 180-185 ppm, while the aldehydic carbonyl carbon should appear at a similar or slightly higher field. The remaining aromatic carbons would produce signals between δ 110-140 ppm.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. An HSQC experiment correlates each proton with its directly attached carbon atom, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the formyl group and the indole (B1671886) ring and for assigning quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar indole derivatives and general chemical shift principles.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-HVariable (Broad singlet)-
C-2-~140-150
C-3-~180-185
C-3a-~125-130
C-4~7.5-7.8 (d)~120-125
C-5~7.1-7.4 (t)~122-128
C-6~7.1-7.4 (t)~120-125
C-7~7.0-7.2 (d)~110-115
C-7a-~150-155
Aldehyde (CHO)~9.5-10.5 (s)~180-185

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₉H₇NO₂) is 161 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 161. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₇NO₂) by providing a highly accurate mass measurement.

Fragmentation Pathways: The fragmentation of this compound is expected to proceed through characteristic losses of small neutral molecules or radicals. Key fragmentation pathways would likely include:

Loss of a formyl radical (•CHO): A primary fragmentation would be the cleavage of the C2-aldehyde bond, resulting in a fragment ion at m/z 132 ([M-29]⁺).

Loss of carbon monoxide (CO): The loss of a CO molecule from either the aldehyde or the ketone group can lead to fragment ions. Loss from the aldehyde would result in an ion at m/z 133 ([M-28]⁺). Subsequent loss of the second CO from the ketone is also possible.

Retro-Diels-Alder reactions: Cleavage of the heterocyclic ring can also occur, leading to further characteristic fragments.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityDescription of Loss
161[C₉H₇NO₂]⁺Molecular Ion ([M]⁺)
133[C₈H₇NO]⁺Loss of CO from aldehyde
132[C₈H₆NO]⁺Loss of •CHO radical
104[C₇H₆N]⁺Loss of CO from m/z 132
77[C₆H₅]⁺Phenyl cation fragment

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the N-H and two C=O groups.

Key characteristic absorption bands include:

N-H Stretching: A moderate to sharp band in the region of 3200-3400 cm⁻¹ corresponds to the N-H bond of the indolinone ring.

C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl groups. The C3-ketone (a cyclic ketone) would likely appear around 1700-1720 cm⁻¹. The C2-aldehyde carbonyl stretch is expected in the region of 1680-1700 cm⁻¹. The exact positions can be influenced by conjugation and potential intramolecular hydrogen bonding.

C-H Aldehyde Stretching: A characteristic, often weaker, pair of bands can appear in the 2700-2850 cm⁻¹ region, corresponding to the C-H bond of the aldehyde group.

C=C Aromatic Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic benzene ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2700 - 2850Weak
C=O Stretch (Ketone)1700 - 1720Strong
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C Stretch (Aromatic)1450 - 1600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The spectrum of this compound is expected to show multiple absorption bands due to its extended conjugated system, which includes the benzene ring, the enone moiety, and the aldehyde.

The principal electronic transitions responsible for UV-Vis absorption are:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the conjugated carbonyl systems, typically resulting in strong absorption bands in the 200-300 nm range.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. These transitions give rise to weaker absorption bands at longer wavelengths, often above 300 nm.

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.

Table 4: Expected UV-Visible Absorption Maxima (λ_max) for this compound

Transition TypeExpected Wavelength Range (nm)
π → π220 - 280
π → π (conjugated)280 - 320
n → π*> 320

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Chiroptical Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable.

However, should a chiral center be introduced into the molecule, for instance, through substitution at a non-aromatic position or by creating atropisomerism, the resulting enantiomers or diastereomers could be distinguished and analyzed using these techniques. CD spectroscopy, in particular, would be a powerful tool to determine the enantiomeric excess (ee) of a chiral derivative and could potentially be used to assign its absolute configuration by comparing experimental spectra with theoretical calculations.

Theoretical and Computational Chemistry Studies of 3 Oxo 3h Indole 2 Carbaldehyde

Conformational Analysis and Isomer Stability Studies

No dedicated conformational analysis or isomer stability studies for 3-oxo-3H-indole-2-carbaldehyde were identified in the search results. While computational studies on the tautomers and conformers of related molecules like isatin (B1672199) and its derivatives have been performed, similar specific analyses for this compound are not available.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Scaffolds and Heterocyclic Systems

The isatin (B1672199) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The presence of the 2-carbaldehyde group on this scaffold provides an additional handle for synthetic modification, enabling the construction of novel pharmacologically active agents.

The aldehyde functionality can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a diverse range of heterocyclic systems. For instance, reactions with aminoguanidines can lead to the formation of triazine-fused indoles, while condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, which are known to exhibit a variety of biological effects, including antiviral and anticonvulsant activities.

Furthermore, the isatin core itself is a precursor to many bioactive molecules. The combination of the reactive C3-keto group and the C2-aldehyde allows for sequential or one-pot multicomponent reactions to build complex molecular frameworks. These reactions can lead to the formation of spirocyclic oxindoles, a class of compounds that has garnered significant attention in drug discovery due to their potent and diverse pharmacological profiles, including anticancer and antimicrobial properties. The aldehyde at C2 can direct or participate in these transformations, leading to unique substitution patterns and molecular geometries that can be explored for their therapeutic potential.

Below is a table of representative pharmacologically relevant scaffolds that can be synthesized from isatin derivatives, illustrating the potential of 3-oxo-3H-indole-2-carbaldehyde as a starting material.

Scaffold ClassSynthetic PrecursorsPotential Pharmacological Activity
SpirooxindolesIsatin, Amino Acids, DipolarophilesAnticancer, Antimicrobial, Antiviral
Quinoline (B57606) DerivativesIsatin, Active Methylene CompoundsAntimalarial, Antibacterial, Anticancer
Triazole-linked HybridsIsatin, Indole-3-carboxaldehyde (B46971)Xanthine Oxidase Inhibition
ThiosemicarbazonesIsatin, ThiosemicarbazideAnticonvulsant, Antiviral, Antibacterial

Intermediate in Natural Product Synthesis Approaches

While direct applications of this compound as an intermediate in the total synthesis of specific natural products are not extensively documented, its parent scaffold, indole (B1671886), is a cornerstone of a vast number of natural alkaloids with profound physiological effects. The functional handles present in this compound make it a plausible, albeit advanced, intermediate for the synthesis of highly functionalized indole alkaloids.

The synthetic utility would lie in the ability to elaborate the C2-aldehyde into more complex side chains or to use it as a key reactive site for cyclization reactions to form fused ring systems characteristic of certain natural product families. For example, the aldehyde could be a precursor to a carboxylic acid, an alcohol, or an imine, which could then participate in intramolecular reactions to construct polycyclic indole alkaloids.

The reactivity of the isatin core itself has been exploited in the synthesis of natural products. The ability to selectively reduce the C3-ketone or to engage it in addition reactions provides a pathway to 3-substituted oxindole (B195798) alkaloids. The presence of the C2-aldehyde offers a strategic advantage for introducing further complexity and for building the intricate frameworks found in nature.

Role in the Construction of Advanced Heterocyclic Systems (e.g., Annulated Indoles, Benzodiazepines)

The construction of fused or annulated heterocyclic systems is a significant area of synthetic chemistry, as these structures often exhibit unique biological properties. This compound is a promising starting material for the synthesis of such advanced heterocyclic systems, including annulated indoles and benzodiazepines.

Annulated Indoles: Annulated indoles, where another ring is fused to the indole core, can be accessed through reactions that involve both the isatin ring and the C2-aldehyde. For instance, intramolecular cyclization reactions can be designed where a nucleophilic group, introduced via a reaction at the aldehyde, attacks a position on the isatin ring or a substituent on the nitrogen atom. Palladium-catalyzed processes have been developed for the one-step synthesis of annulated indoles from simpler indole precursors and dibromoalkanes, proceeding through C2-alkylation followed by cyclization. rsc.org A similar strategy could potentially be adapted for this compound, where the aldehyde group could be first transformed to set the stage for the annulation.

Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds renowned for their therapeutic applications, particularly as anxiolytics and anticonvulsants. nih.gov The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of o-phenylenediamines with two equivalents of a ketone or an α,β-unsaturated carbonyl compound. nih.govsemanticscholar.org

Theoretically, this compound could serve as a precursor for indole-fused benzodiazepines. A plausible synthetic route would involve the reaction of o-phenylenediamine (B120857) with the C3-keto group of the isatin ring and a subsequent or concurrent reaction involving the C2-aldehyde to form the seven-membered diazepine (B8756704) ring. This would lead to a rigid, polycyclic structure incorporating the indole and benzodiazepine (B76468) pharmacophores, a strategy often employed in drug design to create novel therapeutic agents.

The following table outlines potential synthetic strategies for advanced heterocyclic systems starting from this compound.

Target Heterocyclic SystemKey ReactantsPlausible Reaction Type
Annulated IndolesBifunctional alkylating agentsIntramolecular cyclization following aldehyde modification
Indole-fused Benzodiazepineso-phenylenediamineCondensation/Cyclization

Mechanistic Insights into Biological Interactions of 3 Oxo 3h Indole 2 Carbaldehyde Derivatives

Modulation of Molecular Targets: Enzymatic and Protein Binding Mechanisms

The biological effects of 3-oxo-3H-indole-2-carbaldehyde derivatives are often initiated by their direct interaction with specific molecular targets, primarily enzymes and other proteins. The nature of these interactions, which can range from hydrogen bonding to covalent modifications, dictates the compound's inhibitory or modulatory activity.

One notable area of investigation has been the inhibition of enzymes such as urease and cyclooxygenase (COX). For instance, a series of N-substituted indole-3-carbaldehyde oxime derivatives has been shown to be potent inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori. mdpi.com Molecular docking studies have revealed that these derivatives can form hydrogen bonds and pi-bond interactions with amino acid residues and coordinate with the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. mdpi.com Similarly, certain 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore have been identified as selective COX-2 inhibitors. ajchem-a.comresearchgate.net Computational analyses predict strong binding affinities of these compounds to the COX-2 active site, where they form hydrogen bonds with key residues like ALA527, ARG120, and TYR355, potentially blocking the entry of the natural substrate, arachidonic acid. ajchem-a.com

Beyond enzymatic inhibition, derivatives of this scaffold have been shown to interact with other proteins. For example, studies on copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone derivatives indicate that these compounds can bind to bovine serum albumin (BSA), a major transport protein in the blood. researchgate.net This binding occurs through a static quenching process, suggesting the formation of a stable ground-state complex. researchgate.net Such interactions are significant as they can influence the pharmacokinetic and pharmacodynamic properties of the compounds.

The following table summarizes the interactions of selected this compound derivatives with their molecular targets:

Derivative ClassMolecular TargetKey InteractionsReference
N-substituted indole-3-carbaldehyde oximesUrease (Helicobacter pylori)Hydrogen bonding, pi-bond interactions, metal-acceptor interactions with Ni(II) ions mdpi.com
3-ethyl-1H-indole-imidazolidinonesCyclooxygenase-2 (COX-2)Hydrogen bonds with ALA527, ARG120, TYR355 ajchem-a.com
2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone copper(II) complexesBovine Serum Albumin (BSA)Static quenching, formation of a ground-state complex researchgate.net

Investigation of Cellular Pathway Perturbations at a Molecular Level

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events, leading to the perturbation of various cellular pathways. These alterations are fundamental to the observed biological effects, such as anti-inflammatory and anti-atherosclerotic activities.

A key example is the effect of Indole-3-carboxaldehyde (B46971) (ICA) on macrophages. ICA has been shown to suppress lipid accumulation and mitigate inflammatory responses in these immune cells. nih.gov Mechanistically, ICA upregulates the expression of microRNA-1271-5p (miR-1271-5p). nih.gov This microRNA, in turn, directly targets and downregulates histone deacetylase 9 (HDAC9). nih.gov The reduction in HDAC9 levels leads to an increased expression of ATP binding cassette transporters A1 (ABCA1) and ABCG1, which are crucial for cholesterol efflux, thereby reducing lipid accumulation. nih.gov Furthermore, this pathway modulation promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype, characterized by decreased production of pro-inflammatory cytokines like IL-6 and increased levels of the anti-inflammatory cytokine IL-10. nih.gov This activation of the miR-1271-5p/HDAC9 signaling cascade provides a clear molecular explanation for the atheroprotective effects of ICA. nih.gov

In the context of plant biology, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are involved in pathogen defense pathways in plants like Arabidopsis thaliana. nih.govresearchgate.netnih.gov Their biosynthesis is induced by stress signals, and they accumulate to levels comparable to the well-known phytoalexin camalexin. nih.govresearchgate.net The biosynthetic pathway involves enzymes such as Cytochrome P450 71B6 (CYP71B6), which converts indole-3-acetonitrile (B3204565) to ICHO and ICOOH, and ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), which oxidizes ICHO to ICOOH. nih.govresearchgate.net These compounds and their derivatives play a role in the plant's innate immune response.

The following table outlines the cellular pathway perturbations by this compound and its derivatives:

CompoundCellular PathwayKey Molecular EventsBiological OutcomeReference
Indole-3-carboxaldehyde (ICA)miR-1271-5p/HDAC9 signaling cascadeUpregulation of miR-1271-5p, downregulation of HDAC9, increased expression of ABCA1 and ABCG1Suppression of lipid accumulation and inflammation in macrophages nih.gov
Indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (ICOOH) derivativesPlant pathogen defenseInduced biosynthesis via CYP71B6 and AAO1Accumulation of phytoalexins, contribution to innate immunity nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR studies have provided valuable insights into optimizing their interactions with molecular targets.

In the development of urease inhibitors based on the indole-3-carbaldehyde oxime scaffold, it was found that the nature of the substituent on the indole (B1671886) nitrogen plays a crucial role in inhibitory potency. mdpi.com For example, compounds with N-benzyl and N-methyl substitutions demonstrated significantly higher urease inhibitory activity compared to the unsubstituted parent compound. mdpi.com This suggests that these substituents may enhance the binding of the molecule within the active site of the enzyme, possibly through additional hydrophobic or steric interactions.

Similarly, for 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, which exhibit antibacterial activity, the substituents on both the indole ring and the benzene (B151609) ring attached to the thiazolidine (B150603) core were found to influence their efficacy. mdpi.com For instance, the presence of a 4-hydroxy and 3-carboxy substitution on a 6-methoxy indole derivative was beneficial for activity, whereas the reverse substitution pattern was detrimental. mdpi.com This highlights the importance of the precise positioning of functional groups for optimal interaction with the bacterial target, which in this case was proposed to be the MurB enzyme. mdpi.com

SAR studies on 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa have also been conducted. nih.gov These studies, combining synthesis, X-ray crystallography, and 3D-QSAR modeling, have elucidated the key interactions responsible for high affinity and selectivity. The amidinobenzyl group was found to be crucial for anchoring the inhibitor in the S1 pocket of the enzyme, while modifications to the indole-2-carboxamide portion allowed for fine-tuning of the interactions with other subsites of the enzyme's active site. nih.gov

The following table summarizes key SAR findings for different classes of this compound derivatives:

Derivative ClassActivityKey SAR FindingsReference
N-substituted indole-3-carbaldehyde oximesUrease InhibitionN-benzyl and N-methyl substitutions on the indole ring increase potency. mdpi.com
5-indolylmethylen-4-oxo-2-thioxothiazolidine derivativesAntibacterialThe position of substituents on both the indole and benzene rings significantly impacts activity. mdpi.com
3-amidinobenzyl-1H-indole-2-carboxamidesFactor Xa InhibitionThe amidinobenzyl group is essential for binding to the S1 pocket. Modifications to the carboxamide moiety modulate affinity. nih.gov

Computational Approaches in Understanding Molecular Recognition and Binding Modes

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools for elucidating the binding modes of this compound derivatives and predicting their biological activities. These in silico approaches provide a detailed view of the molecular interactions that govern ligand-protein recognition.

Molecular docking has been extensively used to predict the binding poses of indole derivatives within the active sites of their target enzymes. For the aforementioned urease inhibitors, docking studies using the GOLD suite software predicted that the oxime derivatives bind to the active site of H. pylori urease, with the ChemPLP scoring function indicating favorable binding energies. mdpi.com These models showed that the compounds form hydrogen bonds and pi-bond interactions with key amino acid residues, as well as metal-acceptor interactions with the nickel ions, providing a rational basis for their inhibitory activity. mdpi.com In the case of the COX-2 inhibitors, docking studies revealed that the 3-ethyl-1H-indole derivatives bind with high affinity, with docking scores significantly better than the reference drug meloxicam. ajchem-a.comresearchgate.net The predicted binding mode involves hydrogen bonding with residues such as ALA527, ARG120, and TYR355, which are crucial for the catalytic activity of COX-2. ajchem-a.com

2D-QSAR modeling has also been employed to correlate the structural features of these compounds with their biological activities. For a series of novel 1H-3-indolyl derivatives designed as antioxidants, 2D-QSAR models were developed to predict their activity as inhibitors of the ABTS radical. nih.gov These models helped in identifying the most promising candidates for synthesis and in vitro testing. nih.gov Similarly, for the factor Xa inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were generated based on the docked conformations of the compounds. nih.gov These models yielded high correlation coefficients and predictive power, and the resulting contour maps highlighted the steric, electrostatic, and hydrophobic regions of the binding site that are important for affinity, providing a guide for the design of new, more potent inhibitors. nih.gov

The following table provides examples of computational approaches used to study this compound derivatives:

Future Perspectives and Emerging Research Directions

Development of Novel Methodologies for Sustainable Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 3-oxo-3H-indole-2-carbaldehyde and its analogs is no exception. Research is increasingly focused on developing environmentally benign and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Emerging sustainable methodologies include:

Microwave-Assisted Synthesis: This technique accelerates reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. sinocurechem.comresearchgate.net

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or under solvent-free conditions represents a significant step towards greener synthesis by eliminating the use of volatile and often toxic organic solvents. researchgate.nettandfonline.comrsc.org

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions offers a solvent-free alternative that can lead to unique reactivity and product outcomes. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. uc.ptmdpi.com This approach is ideal for building molecular diversity from the isatin (B1672199) core in a sustainable manner.

Photocatalysis: The oxidation of indole (B1671886) derivatives using molecular oxygen as the oxidant in the presence of a photosensitizer is an environmentally friendly method for accessing the isatin core. nih.govirapa.org

Sustainable MethodKey AdvantagesRepresentative Application
Microwave Irradiation Rapid heating, shorter reaction times, improved yields. sinocurechem.comresearchgate.netSynthesis of spirooxindole derivatives. nih.gov
Aqueous Media Environmentally benign, low cost, enhanced reactivity. rsc.orgRegioselective synthesis of quinoline (B57606) scaffolds from isatins. rsc.org
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. researchgate.netCoupling of isatins with isocyanates. researchgate.net
Multicomponent Reactions High atom economy, operational simplicity, rapid library generation. uc.ptSynthesis of structurally diverse spiro[indolin-3,2'-pyrrolidin]-2-ones. uc.pt

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The inherent reactivity of the C3-ketone and C2-aldehyde of this compound provides a fertile ground for discovering novel chemical transformations. Future research will likely move beyond traditional condensation reactions to explore more complex and unconventional reactivity.

Key areas of exploration include:

Ring-Opening and Ring-Expansion Reactions: The isatin core is not immutable. Under specific conditions, the lactam ring can be cleaved and rearranged to form entirely different heterocyclic systems, such as quinolines. rsc.orgirapa.org This strategy opens pathways to novel molecular scaffolds that are otherwise difficult to access.

Domino and Cascade Reactions: Designing reactions where a single synthetic operation triggers a cascade of subsequent bond-forming events is a powerful strategy for building molecular complexity efficiently. The dual electrophilic sites of this compound are ideal for initiating such cascades.

Asymmetric Catalysis: The development of enantioselective transformations involving the isatin scaffold is crucial for accessing chiral molecules with specific biological functions. Future work will focus on creating new chiral catalysts that can control the stereochemistry of reactions at the C3 position.

Reactivity of Specialized Synthons: The conversion of isatins into highly reactive intermediates, such as Morita–Baylis–Hillman (MBH) carbonates, creates powerful synthons for subsequent reactions. beilstein-journals.org These intermediates can undergo allylic substitutions and annulations to construct diverse 3-substituted and spirooxindole derivatives. beilstein-journals.org

Advanced Computational Predictions for Targeted Compound Design

The integration of advanced computational chemistry is set to revolutionize the design of novel derivatives of this compound. In silico techniques allow for the rapid screening of virtual libraries and the prediction of molecular properties, significantly accelerating the drug discovery and materials science pipeline.

Future computational approaches will focus on:

Structure-Based Drug Design (SBDD): Using techniques like molecular docking , researchers can predict how isatin-based molecules will bind to the active sites of biological targets like enzymes and receptors. nih.govuobaghdad.edu.iqsemanticscholar.org This allows for the rational design of potent and selective inhibitors for therapeutic intervention. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability and conformational changes that are not captured by static docking models. mdpi.comut.ac.irresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ut.ac.irnih.gov This predictive tool is invaluable for optimizing lead compounds and designing new derivatives with enhanced potency.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is becoming a standard practice to identify candidates with favorable drug-like profiles early in the design phase, reducing late-stage attrition. researchgate.netjohnshopkins.edu

Computational ToolPrimary Application in Isatin ResearchExpected Outcome
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., kinases, enzymes). nih.govsemanticscholar.orgIdentification of potent inhibitors and rationalization of structure-activity relationships.
Molecular Dynamics Assessing the stability and dynamics of ligand-receptor complexes. mdpi.comresearchgate.netConfirmation of binding poses and understanding of interaction dynamics.
QSAR Correlating structural features with biological activity (e.g., cytotoxicity). ut.ac.irnih.govGuiding the design of new analogs with improved potency and selectivity.
ADMET Prediction Evaluating drug-likeness and pharmacokinetic profiles of virtual compounds. researchgate.netjohnshopkins.eduPrioritization of candidates with favorable safety and bioavailability profiles.

Strategic Design of Derivatives for Specific Molecular Interactions and Functional Probes

The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govnih.gov The strategic design of derivatives of this compound is a major future direction, aimed at creating molecules with highly specific functions.

Emerging strategies include:

Molecular Hybridization: This approach involves covalently linking the isatin core with other known pharmacophores (e.g., thiazole, triazole, quinoline) to create hybrid molecules. researchgate.net This can lead to compounds with multi-target activity or synergistic effects, which is particularly relevant for complex diseases like cancer. rjptonline.org

Target-Specific Inhibitors: By leveraging computational design and a deep understanding of enzyme active sites, researchers are designing isatin derivatives to selectively inhibit key proteins involved in disease pathways, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and caspases. nih.govfrontiersin.org

Development of Functional Probes: The unique spectroscopic properties of the isatin core can be harnessed to create functional probes for biological imaging. sinocurechem.com By attaching fluorophores or modifying the core structure, scientists are developing fluorescent probes that can detect specific biomolecules or report on cellular events in real-time. nih.govrsc.org For instance, an isatin-naphthalimide conjugate has been successfully employed as a FRET-based nanoprobe to detect peroxynitrite, and other derivatives have been designed as fluorescent tools to study specific enzymes like SHP1. nih.govrsc.org

This focused research into sustainable synthesis, novel reactivity, computational modeling, and strategic design ensures that this compound and its derivatives will continue to be a source of significant innovation in chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 3-oxo-3H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving indole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid can react with thiazolone derivatives under reflux in acetic acid to form derivatives of this compound . Key factors affecting yield include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of thiazolone). Solvent choice (e.g., acetic acid) and catalyst presence should be optimized for specific substrates.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use high-resolution techniques like NMR (¹H/¹³C) to confirm structural integrity, focusing on aldehyde proton signals (~9–10 ppm) and carbonyl groups. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ ~250–300 nm) assesses purity. Crystallization attempts followed by single-crystal X-ray diffraction (employing SHELX programs for refinement) can resolve ambiguities in stereochemistry or tautomerism .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Wear PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood due to potential volatility. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Monitor for exothermic reactions during synthesis, especially in reflux conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected tautomeric forms) be resolved during structural analysis?

  • Methodological Answer : Tautomerism in indole derivatives often leads to conflicting NMR/IR data. Use variable-temperature NMR to observe dynamic equilibria. Computational methods (DFT calculations) can predict stable tautomers. For crystallization, screen solvents (e.g., DMSO/water mixtures) to isolate single tautomers, and validate with X-ray crystallography .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Introduce directing groups (e.g., electron-withdrawing substituents on the indole ring) to steer reactivity. Screen catalysts (e.g., Lewis acids like ZnCl₂) or microwave-assisted conditions to enhance selectivity. Monitor intermediates via LC-MS to refine reaction pathways .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) to assess binding affinity with biological targets like kinases or GPCRs. Use QSAR models to correlate electronic parameters (HOMO/LUMO energies) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs address low reproducibility in scaled-up syntheses of this compound?

  • Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, solvent purity). Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Compare batch vs. flow chemistry setups to mitigate heat/mass transfer issues .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Perform dose-response assays (IC₅₀/EC₅₀) to differentiate selective bioactivity from general toxicity. Use orthogonal assays (e.g., live/dead cell staining vs. ATP assays) to confirm mechanisms. Cross-reference with structural analogs to identify pharmacophores responsible for specificity .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS regression) to correlate substituent properties (Hammett σ, logP) with bioactivity. Use ANOVA to test significance of functional groups. Machine learning (random forest, neural networks) can predict novel active derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.